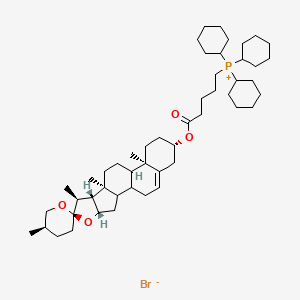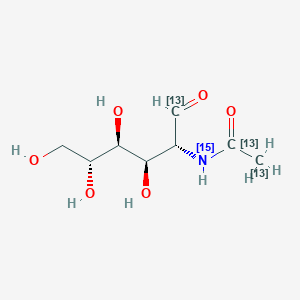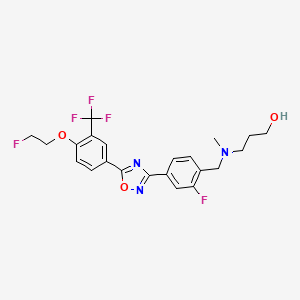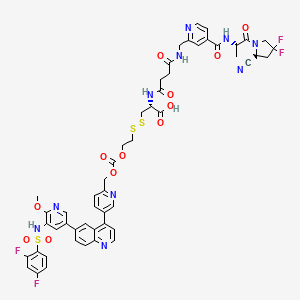![molecular formula C21H31N5OS B12404007 (4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine](/img/structure/B12404007.png)
(4aR,7aR)-7a-[(1R,2R)-2-(2-{[(1R,2R)-2-methylcyclopropyl]methoxy}propan-2-yl)cyclopropyl]-6-(pyrimidin-2-yl)-4,4a,5,6,7,7a-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BACE1/2-IN-1 is a compound that acts as an inhibitor for both β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and β-site amyloid precursor protein cleaving enzyme 2 (BACE2). These enzymes are involved in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibiting these enzymes is a promising therapeutic approach for reducing amyloid-β levels and potentially treating Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BACE1/2-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of BACE1/2-IN-1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
BACE1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
BACE1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and BACE2 enzymes.
Biology: Investigated for its effects on amyloid-β production and its potential to modulate cellular pathways.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 and BACE2 inhibitors
Mécanisme D'action
BACE1/2-IN-1 exerts its effects by binding to the active sites of BACE1 and BACE2 enzymes, thereby preventing the cleavage of amyloid precursor protein and subsequent formation of amyloid-β peptides. This inhibition reduces the levels of amyloid-β, which is believed to mitigate the progression of Alzheimer’s disease. The molecular targets include the catalytic dyad motifs (Asp228 and Asp32) of the BACE1 enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Peiminine: A natural compound with inhibitory activity against BACE1.
27-Deoxywithaferin A: Another natural compound that targets BACE1.
Elenbecestat: A synthetic BACE1 inhibitor currently in clinical trials
Uniqueness
BACE1/2-IN-1 is unique in its dual inhibition of both BACE1 and BACE2, which
Propriétés
Formule moléculaire |
C21H31N5OS |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
(4aR,7aR)-7a-[(1R,2R)-2-[2-[[(1R,2R)-2-methylcyclopropyl]methoxy]propan-2-yl]cyclopropyl]-6-pyrimidin-2-yl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-amine |
InChI |
InChI=1S/C21H31N5OS/c1-13-7-14(13)10-27-20(2,3)16-8-17(16)21-12-26(19-23-5-4-6-24-19)9-15(21)11-28-18(22)25-21/h4-6,13-17H,7-12H2,1-3H3,(H2,22,25)/t13-,14+,15+,16-,17-,21+/m1/s1 |
Clé InChI |
BFGQEVKVRRYAQC-IFEDNLKFSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]1COC(C)(C)[C@@H]2C[C@H]2[C@]34CN(C[C@H]3CSC(=N4)N)C5=NC=CC=N5 |
SMILES canonique |
CC1CC1COC(C)(C)C2CC2C34CN(CC3CSC(=N4)N)C5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


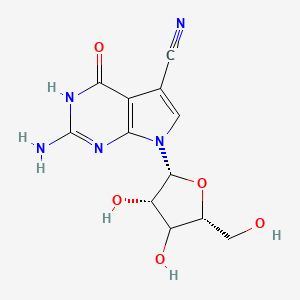
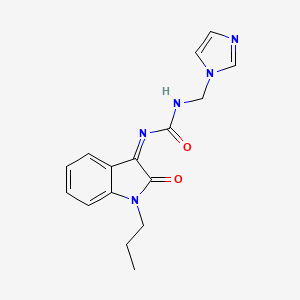
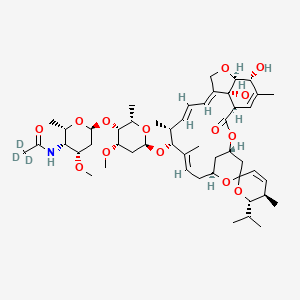
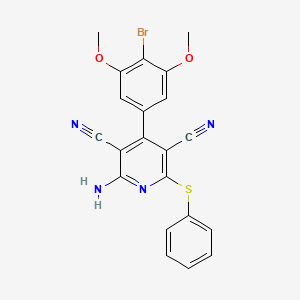
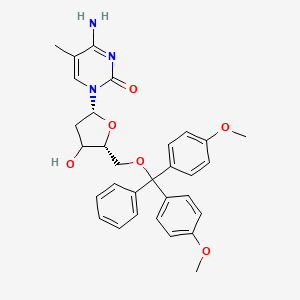
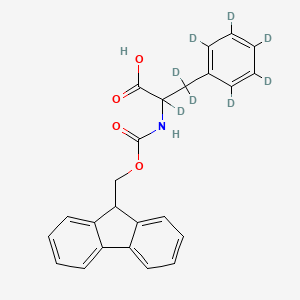
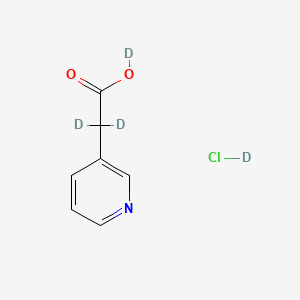
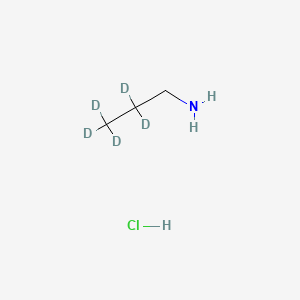
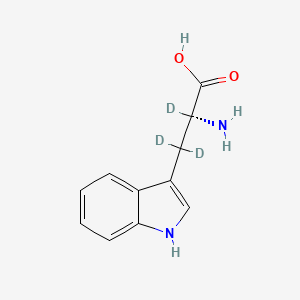
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
